3-Chloro-6-methylpyridazin-4-amine
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Overview
Description
3-Chloro-6-methylpyridazin-4-amine: is an organic compound with the molecular formula C5H6ClN3 . It belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing 3-Chloro-6-methylpyridazin-4-amine involves the reaction of 3,6-dichloropyridazine with methylamine under controlled conditions.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-6-methylpyridazin-4-amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyridazin-4-amine and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
- 6-Chloro-4-methylpyridazin-3-amine
- 3-Chloro-4-methylpyridazine
- Pyridazinone Derivatives
Comparison:
- Uniqueness: 3-Chloro-6-methylpyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
3-Chloro-6-methylpyridazin-4-amine is a compound belonging to the pyridazine class, characterized by its unique structural features that include a chlorinated and methylated pyridazine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The chemical formula for this compound is C6H7ClN4, with a molecular weight of approximately 158.60 g/mol. The compound exhibits a melting point of around 137 °C and has a predicted density of 1.349 g/cm³. Its structure allows for various chemical transformations, making it a versatile candidate for further pharmacological research.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyridazine derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.625 to 125 μM, indicating potent activity against Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Pyridazine Derivatives
Compound Name | MIC (μM) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Related Compound A | 15.625 | Staphylococcus aureus |
Related Compound B | 62.5 | Enterococcus faecalis |
Anticancer Potential
The anticancer activity of pyridazine derivatives has also been explored. In one study, a series of chlorinated pyridazine compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting potential as anticancer agents .
Case Study: Anticancer Activity
A specific derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanisms underlying the biological activities of this compound are believed to involve the inhibition of key metabolic pathways in bacteria and cancer cells. For instance, studies have shown that similar compounds can inhibit protein synthesis and disrupt nucleic acid metabolism in bacterial cells . In cancer cells, they may induce apoptosis or inhibit specific signaling pathways critical for cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazine derivatives. Modifications at various positions on the pyridazine ring can significantly influence their antimicrobial and anticancer properties. For example, substituents such as halogens or alkyl groups can enhance lipophilicity and improve cellular uptake.
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Chlorine (Cl) | Increases antimicrobial potency |
Methyl (CH₃) | Enhances lipophilicity |
Amino (NH₂) | Improves solubility |
Properties
IUPAC Name |
3-chloro-6-methylpyridazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(7)5(6)9-8-3/h2H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZOBLXGFYBPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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